3-methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
BenchChem offers high-quality 3-methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-6-5-7-13(10-12)11-23-14-15(21(2)18(25)20-16(14)24)19-17(23)22-8-3-4-9-22/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGKANZHZXZDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-Methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a substituted benzyl moiety, positions it as a candidate for various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C18H21N5O2
- Molecular Weight : 339.399 g/mol
- Structural Features : The compound features a purine core with methyl and benzyl substitutions that influence its biological interactions.
Anticancer Properties
Research indicates that 3-methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibits significant anticancer activity. Compounds with similar structures have been identified as inhibitors of KRAS mutations, which are prevalent in various cancers. This compound's ability to target cancer-related proteins suggests its potential as an anticancer agent.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Bromo-7-but-2-yn-1-yl-3-methylquinazolin | Contains bromine and an alkynyl group | Anticancer properties |
| 8-(3-Aminopiperidin-1-yl) derivatives | Features a piperidine instead of pyrrolidine | Antimicrobial activity |
| 3-Methyl-7-(4-methylbenzyl) derivatives | Similar benzyl substitution but different position | Potential anti-inflammatory effects |
The unique combination of the pyrrolidine ring and specific methyl substitutions in this compound differentiates it from others, potentially leading to distinct pharmacological profiles .
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, this compound is being explored for its anti-inflammatory and antimicrobial activities. Purine derivatives are often associated with these effects due to their ability to modulate immune responses and inhibit bacterial growth. Studies have shown that modifications in the molecular structure can enhance these activities .
Synthesis Methods
The synthesis of 3-methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be achieved through several methodologies:
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields.
- High-throughput Techniques : These techniques allow for rapid synthesis and screening of analogs.
Recent advancements in synthetic methodologies have streamlined the production of this compound, making it more accessible for research purposes .
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Assays : These assays evaluated the binding affinities of 3-methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione with target proteins involved in cancer pathways. Results indicated significant inhibition of target kinases associated with tumor growth.
- Molecular Docking Studies : These studies provided insights into the interaction mechanisms between the compound and various biological targets. The results suggested that the compound binds effectively to active sites on target proteins.
Q & A
Basic: What are the critical considerations for optimizing the synthesis of 3-methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione?
Methodological Answer:
The synthesis of purine derivatives like this compound requires precise control over:
- Reaction conditions : Polar aprotic solvents (e.g., DMF, DMSO) and temperature (60–80°C) to stabilize intermediates and avoid decomposition .
- Substituent reactivity : The pyrrolidin-1-yl group at position 8 and 3-methylbenzyl at position 7 demand sequential alkylation steps to prevent cross-reactivity .
- Catalyst selection : Use of mild bases (e.g., K₂CO₃) to minimize side reactions during nucleophilic substitution .
- Yield optimization : Reaction times typically range from 12–24 hours, monitored by TLC or HPLC to track progress .
Basic: How should researchers characterize the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity analysis : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to resolve impurities. Compare retention times with synthetic standards .
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolysis or oxidation byproducts. The compound’s ester and amide bonds are prone to hydrolytic degradation under acidic/basic conditions .
- Crystallography : Single-crystal X-ray diffraction (as in ) confirms molecular conformation and hydrogen-bonding patterns critical for stability .
Advanced: How can computational methods resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with adenosine receptors (A₁/A₂A). Discrepancies in IC₅₀ values may arise from variations in receptor isoforms or assay conditions .
- MD simulations : Run 100-ns simulations to assess binding mode stability. For example, the pyrrolidin-1-yl group’s conformational flexibility may lead to differing activity in cell-based vs. cell-free assays .
- Data normalization : Standardize activity metrics using reference inhibitors (e.g., theophylline) to control for batch-to-batch variability in enzyme sources .
Advanced: What strategies are recommended for elucidating the reaction mechanism of substituent introduction at the purine C8 position?
Methodological Answer:
- Isotopic labeling : Introduce ¹⁵N-labeled pyrrolidine to track nucleophilic attack at C8 via NMR or mass spectrometry .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for intermediate formation. The reaction likely follows an SNAr mechanism, as seen in structurally related 8-substituted purines .
- DFT calculations : Map energy barriers for transition states using Gaussian 15. Compare with experimental data to validate proposed pathways .
Basic: What in vitro assays are most suitable for preliminary screening of this compound’s enzyme inhibition potential?
Methodological Answer:
- Phosphodiesterase (PDE) inhibition : Use a fluorescence-based cAMP/cGMP assay (e.g., IMAP® TR-FRET) with purified PDE isoforms .
- Dose-response curves : Test concentrations from 1 nM–100 µM, with 3-methylxanthine as a positive control .
- Selectivity profiling : Cross-test against related enzymes (e.g., xanthine oxidase) to rule off-target effects .
Advanced: How can researchers address discrepancies in solubility and bioavailability predictions for this compound?
Methodological Answer:
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes can improve aqueous solubility, which is typically <10 µg/mL for similar purines .
- Permeability assays : Use Caco-2 cell monolayers or PAMPA to correlate experimental logP values (predicted ~2.5) with absorption rates .
- In silico adjustments : Refine QSPR models using experimental data from analogues (e.g., 8-chloro-7-ethyl purine derivatives in ) .
Basic: What are the key structural analogs of this compound, and how do their activities compare?
Methodological Answer:
Advanced: How can statistical experimental design (DoE) optimize multi-step synthesis protocols?
Methodological Answer:
-
Factor screening : Use Plackett-Burman design to identify critical variables (e.g., solvent polarity, catalyst loading) affecting yield .
-
Response surface methodology (RSM) : Central composite design to model interactions between temperature (X₁) and reaction time (X₂). For example, a quadratic model for yield:
-
Robustness testing : Vary factors ±10% from optimal conditions to validate reproducibility .
Basic: What spectroscopic techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the 3-methyl singlet (\simδ 3.2 ppm) and pyrrolidin-1-yl multiplet (\simδ 2.8–3.1 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 384.1684 (calculated for C₁₈H₂₂N₅O₂) with <2 ppm error .
- IR spectroscopy : Detect carbonyl stretches (C=O at \sim1700 cm⁻¹) and N-H bonds (\sim3200 cm⁻¹) .
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Design space definition : Use ICH Q8 guidelines to establish proven acceptable ranges (PARs) for critical parameters (e.g., pH 6.5–7.5, agitation speed 200–400 rpm) .
- Purification protocols : Optimize flash chromatography (silica gel, 20% EtOAc/hexane) or preparative HPLC (C18, 35% acetonitrile) to isolate >98% pure product .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
